molecular formula C14H22O4 B7909640 Tetrakis-(allyloxy)-ethane

Tetrakis-(allyloxy)-ethane

Cat. No.: B7909640
M. Wt: 254.32 g/mol
InChI Key: PLMJVWIXXMSEEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetrakis-(allyloxy)-ethane is an organic compound characterized by the presence of four allyloxy groups attached to an ethane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetrakis-(allyloxy)-ethane typically involves the reaction of ethane derivatives with allyl alcohol under specific conditions. One common method is the reaction of ethane-1,2-diol with allyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Tetrakis-(allyloxy)-ethane undergoes various chemical reactions, including:

    Oxidation: The allyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the allyloxy groups to primary alcohols.

    Substitution: The allyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like halides or amines can be used in substitution reactions.

Major Products

    Oxidation: Formation of allyl aldehyde or allyl carboxylic acid.

    Reduction: Formation of primary alcohols.

    Substitution: Formation of substituted ethane derivatives.

Scientific Research Applications

Tetrakis-(allyloxy)-ethane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential as a cross-linking agent in biomaterials.

    Medicine: Explored for its use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Tetrakis-(allyloxy)-ethane involves its ability to undergo various chemical transformations. The allyloxy groups can participate in reactions that modify the compound’s structure and properties. These reactions can target specific molecular pathways, leading to the formation of desired products with specific functionalities.

Comparison with Similar Compounds

Similar Compounds

    Tetrakis-(propargylisocyanide) copper(I) complex: Similar in having multiple functional groups attached to a central core.

    Tetrakis-(4-sulfonatophenyl)porphyrin: Similar in having multiple substituents on a central core, used in different applications.

Uniqueness

Tetrakis-(allyloxy)-ethane is unique due to its specific allyloxy groups, which provide distinct reactivity and potential for various applications. Its ability to undergo multiple types of chemical reactions makes it a versatile compound in research and industry.

Properties

IUPAC Name

3-[2,2,2-tris(prop-2-enoxy)ethoxy]prop-1-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22O4/c1-5-9-15-13-14(16-10-6-2,17-11-7-3)18-12-8-4/h5-8H,1-4,9-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLMJVWIXXMSEEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOCC(OCC=C)(OCC=C)OCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tetrakis-(allyloxy)-ethane
Reactant of Route 2
Reactant of Route 2
Tetrakis-(allyloxy)-ethane
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Tetrakis-(allyloxy)-ethane
Reactant of Route 4
Reactant of Route 4
Tetrakis-(allyloxy)-ethane
Reactant of Route 5
Reactant of Route 5
Tetrakis-(allyloxy)-ethane
Reactant of Route 6
Tetrakis-(allyloxy)-ethane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.